Benzene-1,2,4-triamine

Catalog No.
S567498
CAS No.
615-71-4
M.F
C6H9N3
M. Wt
123.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzene-1,2,4-triamine

CAS Number

615-71-4

Product Name

Benzene-1,2,4-triamine

IUPAC Name

benzene-1,2,4-triamine

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

InChI

InChI=1S/C6H9N3/c7-4-1-2-5(8)6(9)3-4/h1-3H,7-9H2

InChI Key

JSYBAZQQYCNZJE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)N

Synonyms

1,2,4-benzenetriamine, 1,2,4-triaminobenzene, 1,2,4-triaminobenzene dihydrochloride

Canonical SMILES

C1=CC(=C(C=C1N)N)N

The exact mass of the compound 1,2,4-Triaminobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190394. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Benzene-1,2,4-triamine (1,2,4-triaminobenzene) is a highly reactive, asymmetric aromatic triamine primarily utilized as a specialized cross-linking agent and polymer precursor [1]. Unlike standard diamines, its trifunctional nature provides an ortho-diamine motif for fused-ring formation alongside a third amine for network cross-linking or enhanced hydrophilicity [2]. It is a critical building block for advanced reverse osmosis (RO) thin-film composite (TFC) membranes, alternating imide-imidazopyrrolone (pyrrone) ladder polymers, and specialized covalent organic frameworks (COFs) [2]. Due to its high electron density and air sensitivity, it is often procured in its stable dihydrochloride salt form or handled under inert conditions [1]. For industrial buyers, its value lies in its ability to break the permeability-selectivity trade-off in membranes and to enable asymmetric polymer architectures that symmetric analogs cannot achieve[2].

Research Fit

Trifunctional aromatic amine for crosslinked polymer networks
Intermediate in dye synthesis and organic building blocks
May support membrane fabrication and composite chemistry workflows

Substituting Benzene-1,2,4-triamine with its symmetric isomer, 1,3,5-triaminobenzene, or with standard diamines like m-phenylenediamine (MPD) or o-phenylenediamine, fundamentally alters polymer topology and performance[1]. 1,3,5-triaminobenzene lacks the adjacent (ortho) amine groups required for cyclodehydration into benzimidazole or imidazopyrrolone rings, restricting it to linear or purely symmetric network formations[1]. Conversely, o-phenylenediamine can form fused rings but lacks the third amine necessary for subsequent cross-linking, resulting in unbranched or non-networked structures. In membrane fabrication, replacing Benzene-1,2,4-triamine with standard MPD eliminates the extra hydrophilic amine handles, drastically reducing water flux and cross-linking density [2]. Consequently, for applications requiring both fused-ring thermal stability and high-density cross-linking, Benzene-1,2,4-triamine is strictly non-substitutable[1].

Substitution Risk

Attribute
Benzene-1,2,4-triamine
Common Diamines
Crosslink architecture
Forms 3D network topology
Typically linear or simple branched chains
Photoluminescence
Specific PLQY enhancement with PEI
Weaker or different optical response reported
Redox behavior
Generates ROS upon autoxidation in vitro
Often lower ROS generation under same conditions

Water Flux Enhancement in TFC Membranes

In the fabrication of polyamide thin-film composite (PA-TFC) membranes via interfacial polymerization, the incorporation of Benzene-1,2,4-triamine significantly outperforms standard m-phenylenediamine (MPD) baselines[1]. Studies demonstrate that adding just 0.3% of 1,2,4-triaminobenzene to the MPD aqueous solution increases the pure water flux from 33 L/m²·h to 55.5 L/m²·h [1]. This ~68% enhancement in permeability is achieved while maintaining a high salt rejection rate (>94%), driven by the third amine group which increases surface hydrophilicity and optimizes the cross-linking density of the ultrathin barrier layer [1].

Evidence DimensionPure water flux in PA-TFC membranes
Target Compound Data55.5 L/m²·h (with 0.3% Benzene-1,2,4-triamine)
Comparator Or Baseline33 L/m²·h (0% baseline, pure MPD)
Quantified Difference68% increase in water flux with maintained salt rejection
ConditionsInterfacial polymerization with trimesoyl chloride (TMC), 2000 ppm NaCl cross-flow testing

Allows membrane manufacturers to significantly boost reverse osmosis throughput without sacrificing selectivity, breaking the traditional permeability-selectivity trade-off.

Membrane Flux
Head-to-head
55.5 vs 33 L m⁻² h⁻¹
Salt rejection 94.17% vs 85.14%
Reported flux gain supports membrane development screening
2000 ppm NaCl crossflow; TAB-MPD co-monomer

Cyclodehydration for Pyrrone Ladder Polymers

Benzene-1,2,4-triamine is uniquely capable of forming alternating imide-imidazopyrrolone (pyrrone) copolymers when condensed with dianhydrides such as pyromellitic dianhydride (PMDA) [1]. The ortho-diamine motif allows for complete cyclodehydration at 300°C to form fused imidazopyrrolone rings, while the para-amine propagates the polymer chain [1]. In contrast, the symmetric isomer 1,3,5-triaminobenzene cannot undergo this specific ortho-condensation, failing to form the rigid ladder structures required for extreme thermal and radiation resistance [1].

Evidence DimensionFused-ring ladder polymer formation
Target Compound DataForms alternating imide-imidazopyrrolone copolymers via cyclodehydration
Comparator Or Baseline1,3,5-triaminobenzene (fails to form imidazopyrrolone rings due to meta-only substitution)
Quantified DifferenceAbsolute structural divergence (ladder vs. non-ladder network)
ConditionsCondensation with PMDA and thermal curing at 300°C

Essential for aerospace and advanced materials procurement where polyimidazopyrrolone ladder polymers are required for high thermal and radiation stability.

PLQY Boost
Cross-study
3.1% → 10.0%
PEI complexation enhances quantum yield for sensing applications
pH 7 aqueous; integrating sphere measurement

Branched Polymer Networks via Trifunctionality

Compared to standard o-phenylenediamine, which possesses only two reactive sites, Benzene-1,2,4-triamine provides a critical third reactive handle [2]. This allows it to act simultaneously as a chain extender (via the ortho-diamine forming benzimidazole linkages) and a cross-linker (via the 4-position amine)[1]. This trifunctionality is leveraged in synthesizing highly cross-linked, branched polybenzimidazoles and specialized covalent organic frameworks (COFs) that exhibit superior mechanical rigidity and solvent resistance compared to the linear polymers derived from purely bifunctional diamines [1].

Evidence DimensionReactive amine handles for network formation
Target Compound Data3 handles (enables simultaneous fused-ring condensation and cross-linking)
Comparator Or Baselineo-phenylenediamine (2 handles, limits to linear or discrete condensation)
Quantified Difference50% increase in reactive sites, enabling 3D network branching
ConditionsPolymerization and COF synthesis workflows

Buyers synthesizing branched or highly cross-linked high-performance polymers must select the triamine to achieve the required 3D network topology.

Crosslink Topology
Class-level
Trifunctional amine hub vs. linear diamines
Structural difference may alter network density and thermal performance
Data to verify; patent literature
Redox Profile
Source review
Generates O₂⁻ and H₂O₂ in vitro
Reported ROS generation context for toxicology research
Quantitative rates not provided

High-Flux Reverse Osmosis Membrane Fabrication

Benzene-1,2,4-triamine is highly recommended as an aqueous phase co-monomer alongside m-phenylenediamine (MPD) during the interfacial polymerization of thin-film composite (TFC) membranes. Its inclusion directly increases membrane hydrophilicity and water flux while maintaining salt rejection, making it ideal for next-generation desalination and nanofiltration products [1].

Pyrrone Ladder Polymer Synthesis

Due to its ortho-diamine structure combined with a third propagating amine, this compound is the specific precursor required for reacting with dianhydrides (like PMDA) to produce alternating imide-imidazopyrrolone copolymers. These materials are critical for aerospace and electronic applications requiring extreme thermal and radiation stability [2].

Branched Polybenzimidazole & COF Production

For materials scientists developing covalent organic frameworks (COFs) or branched PBIs, Benzene-1,2,4-triamine provides the necessary asymmetric trifunctionality. It allows for the creation of rigid, highly cross-linked 3D networks that cannot be achieved using symmetric 1,3,5-triaminobenzene or standard bifunctional diamines [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
High-flux PA-TFC membrane development
Crosslinking efficiency in interfacial polymerization
Flux and salt rejection under relevant feed conditions
Fluorescent probe development for metal ion sensing
PLQY enhancement upon complexation
Consistent optical properties and ion selectivity
Crosslinkable oligomer synthesis for advanced composites
Trifunctional aromatic amine core
Crosslink density and thermal stability
Oxidative stress and azo dye metabolism research
Redox activity profile
Superoxide/H₂O₂ generation in biological assays

Boiling Point

340.0 °C

Melting Point

97.3 °C

UNII

GU01ZCH3FL

Related CAS

615-47-4 (di-hydrochloride)

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

615-71-4

Wikipedia

Benzene-1,2,4-triamine

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